molecular formula C12H9FN2O2 B14917362 N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B14917362
M. Wt: 232.21 g/mol
InChI Key: YWILQYOXFDSURA-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a fluorophenyl group attached to the nitrogen atom and a carboxamide group at the 3-position of the dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be achieved through a multi-step process. One common method involves the following steps:

    Starting Materials: 3-fluoroaniline, ethyl acetoacetate, and ammonium acetate.

    Step 1: Condensation of 3-fluoroaniline with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 3-fluoro-N-(1-ethoxycarbonyl-2-oxoethyl)aniline.

    Step 2: Cyclization of the intermediate under acidic conditions to form the dihydropyridine ring.

    Step 3: Hydrolysis of the ester group to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of different solvents, catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The carbonyl group at the 6-position can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products

    Oxidation: Formation of N-(3-fluorophenyl)pyridine-3-carboxamide.

    Reduction: Formation of N-(3-fluorophenyl)-6-hydroxy-1,6-dihydropyridine-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including those related to signal transduction and metabolic regulation.

Comparison with Similar Compounds

N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives:

    N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    N-(3-bromophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: Contains a bromine atom, leading to different chemical and physical properties.

    N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: The presence of a methyl group can influence the compound’s lipophilicity and pharmacokinetics.

These comparisons highlight the unique properties of this compound, particularly its fluorine atom, which can significantly impact its chemical behavior and biological interactions.

Properties

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

N-(3-fluorophenyl)-6-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C12H9FN2O2/c13-9-2-1-3-10(6-9)15-12(17)8-4-5-11(16)14-7-8/h1-7H,(H,14,16)(H,15,17)

InChI Key

YWILQYOXFDSURA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CNC(=O)C=C2

Origin of Product

United States

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